molecular formula C10H8F4O2 B3108672 Ethyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 167758-89-6

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B3108672
CAS No.: 167758-89-6
M. Wt: 236.16 g/mol
InChI Key: QDOQNCZRSWZZOG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups

Scientific Research Applications

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Safety and Hazards

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . When handling, do not eat, drink, or smoke, and keep containers securely sealed when not in use .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-fluoro-2-(trifluoromethyl)benzoate are currently unknown. This compound is a derivative of benzoic acid , and benzoic acid derivatives are known to interact with a variety of biological targets.

Mode of Action

The mode of action of this compound is not well-studied. As a benzoic acid derivative, it may interact with its targets through similar mechanisms as other benzoic acid derivatives. These could include binding to receptors or enzymes, altering their function, and leading to changes in cellular processes . .

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-fluoro-2-(trifluoromethyl)benzene is coupled with ethyl 4-bromobenzoate in the presence of a palladium catalyst . This method allows for the formation of the desired ester with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in aqueous solution is often employed for oxidation reactions.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.

    Reduction: The major product is 4-fluoro-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: The major product is 4-fluoro-2-(trifluoromethyl)benzoic acid.

Comparison with Similar Compounds

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-fluorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 2-position, leading to variations in reactivity and applications.

    4-Fluoro-2-(trifluoromethyl)benzoic acid: The carboxylic acid analog, which has different solubility and reactivity profiles.

Properties

IUPAC Name

ethyl 4-fluoro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQNCZRSWZZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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